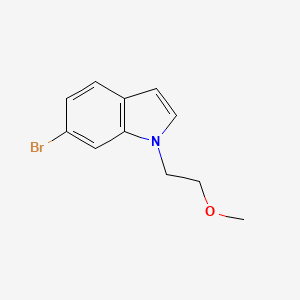

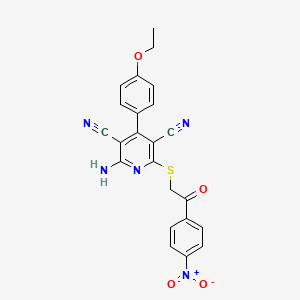

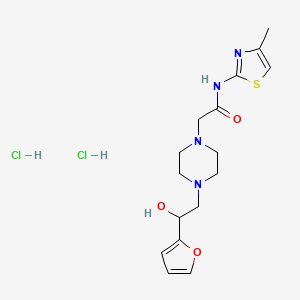

![molecular formula C14H20ClN3O B2772296 N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride CAS No. 1215688-05-3](/img/structure/B2772296.png)

N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole, a component of your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties and is a key component in many functional molecules used in a variety of applications .

Synthesis Analysis

While specific synthesis methods for your compound aren’t available, imidazole derivatives are often synthesized using various chemical reagents . For instance, 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl) thio)-N-(substituted phenyl) acetamide was synthesized and evaluated for anti-tubercular activity .Molecular Structure Analysis

Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It’s amphoteric in nature, showing both acidic and basic properties .科学的研究の応用

ACAT Inhibition for Disease Treatment

N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), exhibiting significant selectivity over ACAT-2. This compound, through molecular design enhancements, shows improved aqueous solubility and oral absorption, making it a clinical candidate for the treatment of diseases involving ACAT-1 overexpression, such as cardiovascular diseases. The introduction of a piperazine unit has notably increased its solubility and absorption, highlighting its potential in therapeutic applications (Shibuya et al., 2018).

Fluorescent Probes for Mercury Detection

The compound has also found application in the development of fluorescent probes for mercury ion detection. Through the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis, derivatives of the compound have been synthesized and demonstrated as efficient fluorescent probes. These probes show effectiveness in acetonitrile and buffered aqueous solutions, offering a novel approach for environmental monitoring of mercury pollution (Shao et al., 2011).

Corrosion Inhibition

Research into the corrosion inhibition properties of benzimidazole derivatives, including this compound, has shown promising results. These compounds have been synthesized and characterized, displaying significant inhibition effects on carbon steel in acidic solutions. The effectiveness of these inhibitors can reach up to 95.0% at certain concentrations, suggesting their utility in protecting industrial materials against corrosion. This study combines theoretical and experimental approaches to understand the mechanisms behind their inhibition performance (Rouifi et al., 2020).

Antimicrobial and Antitumor Activities

Various benzimidazole derivatives, including this compound, have been synthesized and evaluated for their biological activities. These compounds have shown notable antimicrobial and antitumor activities, making them candidates for further drug development. The structural modifications and synthetic approaches provide insights into their mechanism of action and potential therapeutic applications (Al-Sultani & Al-lami, 2021).

将来の方向性

Imidazole and its derivatives have become an important synthon in the development of new drugs . They show different biological activities and are key components in many commercially available drugs . The development of newer antimicrobial agents with novel mechanisms of action and enhanced activity profiles is one of the future directions in this field .

作用機序

Target of Action

The compound N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride, also known as N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide hydrochloride, is a derivative of imidazole . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The interaction with these targets can lead to changes in cellular processes, which can result in the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .

特性

IUPAC Name |

N-[2-(1-propylbenzimidazol-2-yl)ethyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O.ClH/c1-3-10-17-13-7-5-4-6-12(13)16-14(17)8-9-15-11(2)18;/h4-7H,3,8-10H2,1-2H3,(H,15,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHALQKKTKBSCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1CCNC(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

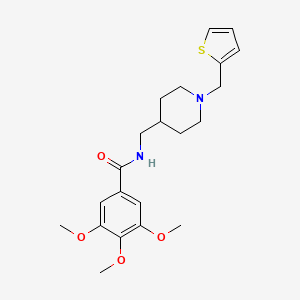

![{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B2772217.png)

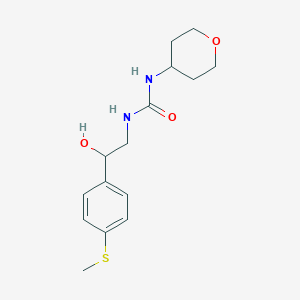

![1-[1-(Naphthalen-1-yl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2772218.png)

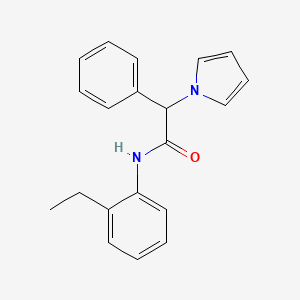

![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2772219.png)

![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2772226.png)